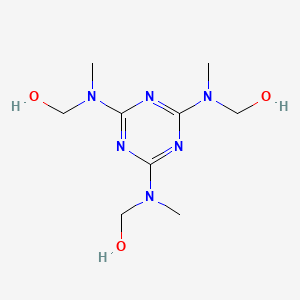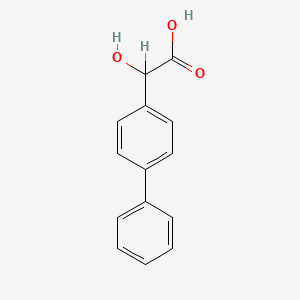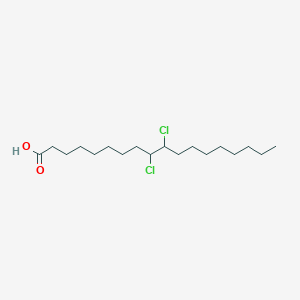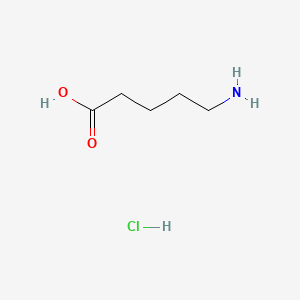
4-Methyltestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyltestosterone, also known as 17α-methyltestosterone or 17α-methylandrost-4-en-17β-ol-3-one, is a synthetic androgen and anabolic steroid. It was first synthesized in 1935 and introduced for medical use in 1936. This compound is primarily used in the treatment of low testosterone levels in men, delayed puberty in boys, and certain types of breast cancer in women .
Preparation Methods
4-Methyltestosterone is synthesized from androstenedione through a series of chemical reactions. The process involves:
Position-3 Keto Protection Reaction: Androstenedione undergoes a keto protection reaction.
Grignard Addition Reaction: The protected androstenedione is subjected to a Grignard addition reaction.
Position-3 Keto Deprotection: The keto group is deprotected.
Position-17 Hydrolysis Reaction: Finally, a hydrolysis reaction at position-17 yields this compound.
This method is characterized by high reaction selectivity, operational safety, simplicity, and cost-effectiveness, making it suitable for industrial-scale production .
Chemical Reactions Analysis
4-Methyltestosterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2- or 6,7-double bonds.
Reduction: The 4,5-double bond and the 3-oxo group can be reduced.
Substitution: Hydroxylation can occur at positions 2, 4, 6, 11, or 20.
Epimerization: This can happen at position 17.
Rearrangement: The D-ring can be rearranged.
Common reagents used in these reactions include oxidizing agents, reducing agents, and hydroxylating agents. Major products formed from these reactions include various hydroxylated and reduced metabolites .
Scientific Research Applications
4-Methyltestosterone has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis and bioanalysis of steroids.
Biology: It serves as a model compound in studies of steroid metabolism and action.
Medicine: It is used in hormone replacement therapy for men with low testosterone levels and in the treatment of certain types of breast cancer in women.
Industry: It is used in the production of other anabolic steroids and related compounds
Mechanism of Action
4-Methyltestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, which then translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of androgen-responsive genes. These genes are involved in the development and maintenance of male secondary sexual characteristics and other physiological processes .
Comparison with Similar Compounds
4-Methyltestosterone is similar to other anabolic steroids such as testosterone, metandienone, and oxandrolone. it is unique due to the presence of a methyl group at the C17α position, which enhances its oral bioavailability and resistance to hepatic metabolism . This makes it more effective for oral administration compared to other anabolic steroids.
Similar compounds include:
- Testosterone
- Metandienone
- Oxandrolone
- Methyl-1-testosterone
Properties
CAS No. |
795-83-5 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-12-14-5-4-13-15-6-7-18(22)20(15,3)10-8-16(13)19(14,2)11-9-17(12)21/h13,15-16,18,22H,4-11H2,1-3H3/t13-,15-,16-,18-,19-,20-/m0/s1 |
InChI Key |
RSOKUNXLBOCFIH-INAMJSSCSA-N |
SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |
Isomeric SMILES |
CC1=C2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C)O |
Canonical SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)



